molecular formula C6H7BO4S B1314444 5-Methoxycarbonylthiophene-2-boronic acid CAS No. 876189-21-8

5-Methoxycarbonylthiophene-2-boronic acid

Cat. No.: B1314444
CAS No.: 876189-21-8
M. Wt: 186 g/mol
InChI Key: VJWFTDBWRPSNFS-UHFFFAOYSA-N
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Description

5-Methoxycarbonylthiophene-2-boronic acid is a boronic acid derivative with the chemical formula C₆H₇BO₄S. This compound is of significant interest in the field of organic chemistry due to its wide range of applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonylthiophene-2-boronic acid typically involves the reaction of thiophene derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated thiophene with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonylthiophene-2-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiophene, including 5-Methoxycarbonylthiophene-2-boronic acid, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures have demonstrated IC₅₀ values around 10 µM against prostate cancer cell lines (PC-3) . The mechanism of action typically involves the formation of stable complexes with diols and other nucleophiles, which can inhibit enzyme activity crucial for cancer cell proliferation.

Antibacterial and Antiviral Properties

Boronic acids have been explored for their antibacterial and antiviral activities. The boronic acid moiety can interact with biological molecules, potentially leading to the development of new therapeutic agents. For instance, certain boronic acids have been reported to act as β-lactamase inhibitors, enhancing the efficacy of existing antibiotics .

Case Study: Bortezomib

Bortezomib, a well-known boronic acid derivative, has been successfully used in treating multiple myeloma. Its mechanism involves proteasome inhibition, which is crucial for cancer cell survival. The structural similarities between bortezomib and this compound suggest potential pathways for developing new anticancer drugs based on this compound .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent reagent for Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This reaction allows for the coupling of aryl or vinyl halides with boronic acids to create biaryl compounds, which are significant in pharmaceuticals and materials science .

Reaction Conditions

ReagentsConditions
Palladium Catalyst Typically Pd(PPh₃)₂Cl₂
Base Potassium carbonate or sodium hydroxide
Solvent Tetrahydrofuran (THF) or water

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in creating conductive polymers and organic electronic devices. Its ability to form stable complexes can enhance the conductivity and stability of polymeric materials used in electronic applications.

Mechanism of Action

The mechanism of action of 5-Methoxycarbonylthiophene-2-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can inhibit enzyme activity or alter molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.

    5-Bromo-2-thiophenecarboxylic acid: Contains a bromine atom instead of a boronic acid group, leading to different reactivity and applications.

    2-Thiophenecarboxylic acid: Lacks both the boronic acid and methoxycarbonyl groups, limiting its use in boron-based chemistry.

Uniqueness

5-Methoxycarbonylthiophene-2-boronic acid is unique due to the presence of both the methoxycarbonyl and boronic acid groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

5-Methoxycarbonylthiophene-2-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring with a methoxycarbonyl group and a boronic acid functionality, which may enhance its reactivity and bioactivity. Below, we explore its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₇BO₄S and a molecular weight of approximately 171.99 g/mol. The compound's structure is characterized by:

  • A thiophene ring that contributes to its aromaticity and stability.
  • A boronic acid group that allows for specific interactions with biological targets, such as enzymes and receptors.
  • A methoxycarbonyl group that may improve solubility and bioavailability.

Synthesis

Several synthetic routes have been developed for the preparation of this compound. The presence of the boronic acid moiety enables various coupling reactions, particularly the Suzuki-Miyaura reaction, which is widely used in organic synthesis to form carbon-carbon bonds.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit antimicrobial activity through various mechanisms. Boronic acids can act as inhibitors of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics. For instance, studies have shown that certain boronic acid derivatives can restore the efficacy of antibiotics against resistant strains of bacteria by inhibiting these enzymes .

Inhibition of Enzymatic Activity

The unique structure of this compound allows it to interact with specific enzymes. Preliminary studies suggest potential inhibitory effects on enzymes involved in critical biological pathways. These interactions are likely due to the reversible covalent bonding capability of boronic acids with hydroxyl groups in target proteins .

Drug Development Potential

The versatility of this compound as a building block in drug development is notable. It can be incorporated into small molecule inhibitors targeting protein-protein interactions (PPIs), which are crucial in various diseases, including cancer and neurodegenerative disorders . The ability to modulate these interactions opens avenues for developing novel therapeutic agents.

Case Studies

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(5-(HydroxyMethyl)thiophen-3-yl)boronic acidC₅H₇BO₃SContains a hydroxymethyl group
(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acidC₇H₉BO₄SFeatures an ethoxycarbonyl group
This compound C₆H₇BO₄S Different position of methoxycarbonyl substitution

This table highlights how variations in functional groups influence biological activity and reactivity.

Properties

IUPAC Name

(5-methoxycarbonylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWFTDBWRPSNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469233
Record name [5-(Methoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876189-21-8
Record name 2-Methyl 5-borono-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876189-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Methoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Methoxycarbonyl)thiophene-2-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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